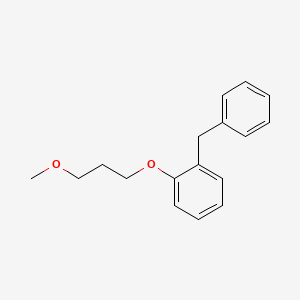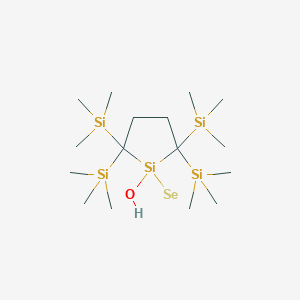
CID 78068615
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is a complex organosilicon compound that features a unique combination of silicon, selenium, and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium atom, leading to the formation of selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the original selenium-containing compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom would yield selenoxides, while substitution reactions could introduce various functional groups in place of the trimethylsilyl groups .
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a precursor for the introduction of selenium and silicon-containing groups into target molecules. It can also be used in the development of new materials with unique properties.
Biology and Medicine:
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as high-performance polymers or coatings, due to its unique chemical structure and reactivity .
Mechanism of Action
The mechanism of action of [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane involves interactions at the molecular level, particularly with biological targets that are sensitive to selenium. The compound’s effects are mediated through the formation of reactive intermediates, such as selenoxides, which can interact with cellular components and modulate biochemical pathways .
Comparison with Similar Compounds
- [1-hydroxy-3-nitro-1,2,4-triazol-5-yl]-1-hydroxy-tetrazole
- 1,1′-dihydroxy-3,3′-dinitro-bis-1,2,4-triazole
- 1,1′-dihydroxy-5,5′-bistetrazole
Comparison: Compared to these similar compounds, [1-hydroxy-1-selanyl-2,5,5-tris(trimethylsilyl)silolan-2-yl]-trimethylsilane is unique due to the presence of selenium and silicon in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis .
Properties
Molecular Formula |
C16H41OSeSi5 |
|---|---|
Molecular Weight |
468.9 g/mol |
InChI |
InChI=1S/C16H41OSeSi5/c1-19(2,3)15(20(4,5)6)13-14-16(21(7,8)9,22(10,11)12)23(15,17)18/h17H,13-14H2,1-12H3 |
InChI Key |
IUAAHZJVHNKXGK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CCC([Si]1(O)[Se])([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


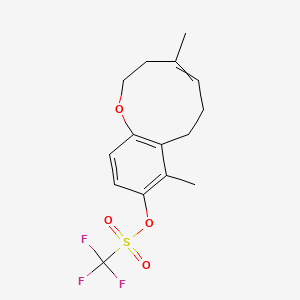
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)
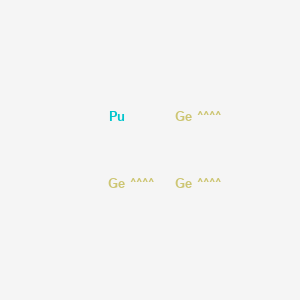
![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
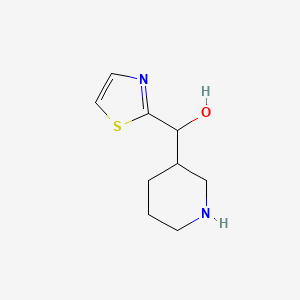
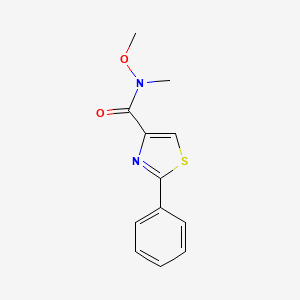
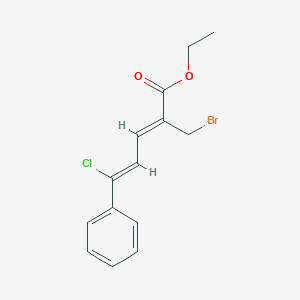
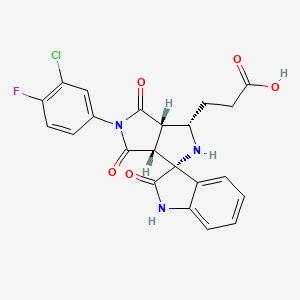
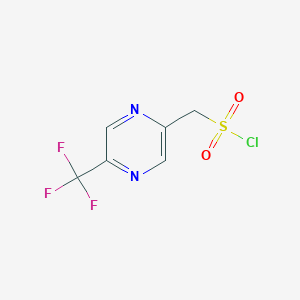
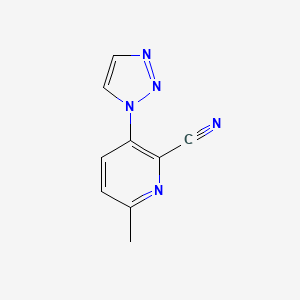
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
